

Technical Guide: Methyl 2,4-dibromobenzoate

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Compound of Interest

Compound Name: Methyl 2,4-dibromobenzoate

Cat. No.: B138849

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Introduction

Methyl 2,4-dibromobenzoate is a halogenated aromatic ester that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of bromine atoms on the benzene ring facilitates a variety of cross-coupling reactions and other molecular modifications. This document provides a comprehensive overview of **Methyl 2,4-dibromobenzoate**, including its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

Methyl 2,4-dibromobenzoate is systematically named according to IUPAC nomenclature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
IUPAC Name	Methyl 2,4-dibromobenzoate	[1]
CAS Number	54335-33-0	[1][2][3]
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	[3]
Molecular Weight	293.94 g/mol	[3]
Appearance	Yellow solid	[2]
Boiling Point	308.0 °C	[3]
Flash Point	140.1 °C	[3]
SMILES	<chem>COC(=O)C1=C(C=C(C=C1)Br)Br</chem>	[3]

Synthesis of Methyl 2,4-dibromobenzoate

The most common and straightforward synthesis of **Methyl 2,4-dibromobenzoate** involves the Fischer esterification of its corresponding carboxylic acid, 2,4-dibromobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of **Methyl 2,4-dibromobenzoate** from 2,4-dibromobenzoic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[2]

Materials:

- 2,4-dibromobenzoic acid (C₇H₄Br₂O₂)[4]
- Methanol (CH₃OH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- 2L Round-bottomed flask
- Reflux condenser

- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum source

Procedure:

- **Reaction Setup:** In a 2L round-bottomed flask, dissolve 250 g (0.90 mol) of 2,4-dibromobenzoic acid in 2L of methanol.
- **Catalyst Addition:** To the stirred solution, slowly and carefully add 18.4 g of concentrated sulfuric acid.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux overnight to ensure the reaction goes to completion.
- **Crystallization and Isolation:** After the reflux period, cool the reaction mixture to room temperature. A precipitate of **Methyl 2,4-dibromobenzoate** should form.
- **Filtration:** Collect the resulting precipitate by vacuum filtration.
- **Washing:** Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and residual acid.
- **Drying:** Dry the purified product under vacuum to yield **Methyl 2,4-dibromobenzoate** as a yellow solid.

Applications in Research and Drug Development

Methyl 2,4-dibromobenzoate is a versatile intermediate in the synthesis of complex organic molecules. The two bromine atoms on the aromatic ring offer distinct reactivity, enabling sequential and site-selective functionalization.

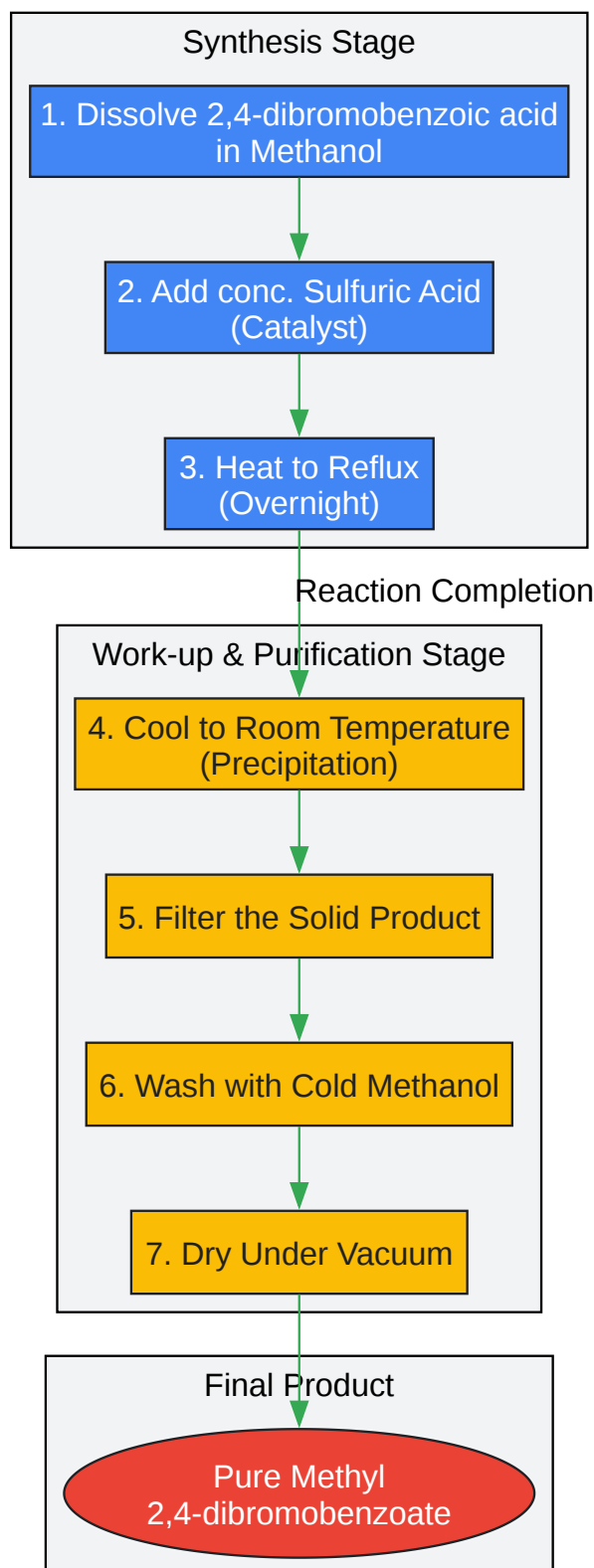
- **Cross-Coupling Reactions:** The bromo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.^[5] These reactions are fundamental for creating carbon-carbon and carbon-

heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds.

- **Synthesis of Bioactive Molecules:** This compound serves as a precursor in the preparation of molecules with potential immunosuppressive and antitumor activities.^[2] The dibrominated scaffold allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
- **Reactive Intermediate:** It is also employed as a reactive intermediate for carrying out oxidative cyclizations, further expanding its utility in building complex heterocyclic systems often found in drug candidates.^[3] The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a compound.^[6]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of **Methyl 2,4-dibromobenzoate** as described in the experimental protocol.



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Caption: Synthesis and purification workflow for **Methyl 2,4-dibromobenzoate**.

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